4-Chloro-3-nitroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISHUMDTGXICEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145600 | |

| Record name | Anisole, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-80-3 | |

| Record name | 1-Chloro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisole, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisole, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-nitroanisole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of 4-Chloro-3-nitroanisole. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents and other complex organic molecules.

Core Chemical Properties

This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] It presents as a pale yellow to beige or ochre crystalline powder.[2][3][4] A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Melting Point | 41-46 °C | [2][5][6] |

| Boiling Point | 293 °C | [3][4] |

| Density | 1.366 - 1.4 g/cm³ | [3][4] |

| Flash Point | >110 °C (>230 °F) | [3][7] |

| Solubility | Soluble in Methanol | [8] |

| CAS Number | 10298-80-3 | [1][2] |

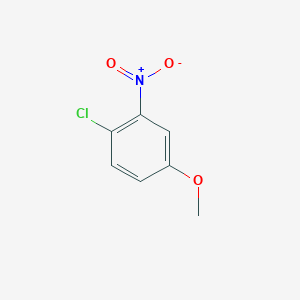

Chemical Structure

The structure of this compound consists of an anisole (B1667542) (methoxybenzene) ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This substitution pattern is crucial for its reactivity and utility as a chemical intermediate.

-

IUPAC Name: 1-Chloro-4-methoxy-2-nitrobenzene[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 4-chloroanisole (B146269). An alternative industrial method involves a multi-step process starting from p-anisidine.

Logical Workflow for Synthesis from p-Anisidine

The following diagram illustrates the key transformations in the industrial synthesis of this compound starting from p-anisidine. This multi-step process involves protection of the amino group, nitration, deprotection, and finally, a Sandmeyer-type reaction to introduce the chloro group.

Experimental Protocols

1. Synthesis via Nitration of 4-Chloroanisole (General Laboratory Protocol)

This protocol is adapted from general procedures for the nitration of substituted phenols and related compounds.

-

Materials: 4-chloroanisole, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), dichloromethane (B109758) (or other suitable solvent), ice, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroanisole in dichloromethane.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a pre-cooled flask of concentrated sulfuric acid in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-chloroanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, 10% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol (B145695).

-

2. Industrial Synthesis from 4-amino-3-nitroanisole (Sandmeyer Reaction Step)

This protocol is based on a described industrial process.[3]

-

Materials: 4-amino-3-nitroanisole, concentrated hydrochloric acid, water, sodium nitrite (B80452), cuprous chloride, chloroform (B151607), ethanol.

-

Procedure:

-

Add concentrated hydrochloric acid and water to a reactor, followed by the addition of 4-amino-3-nitroanisole. Stir and warm the mixture to 40-50 °C to dissolve the amine, then cool to 0-5 °C.

-

Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, ensuring the temperature does not exceed 5 °C to form the diazonium salt.

-

In a separate vessel, dissolve cuprous chloride in concentrated hydrochloric acid and water.

-

Add the previously prepared diazonium salt solution to the cuprous chloride solution, controlling the temperature around 10 °C.

-

After the addition is complete, heat the mixture to approximately 45 °C until gas evolution ceases.

-

Cool the reaction mixture and extract the product with chloroform.

-

The combined chloroform extracts are distilled under reduced pressure, and the fraction collected below 160 °C (at 2 mmHg) is subjected to recrystallization from ethanol to yield pure this compound.[3]

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic C-H and C=C bonds.[2]

Applications in Research and Development

This compound is a valuable building block in organic synthesis. Its primary application is as an intermediate in the production of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] It has been used in the synthesis of derivatives of 7-methanesulfonylamino-6-phenoxychromone, which have been investigated for their anti-inflammatory properties.[7] The presence of the nitro and chloro substituents on the anisole ring provides multiple sites for further chemical transformations, making it a versatile precursor for a wide range of target compounds.

References

- 1. CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents [patents.google.com]

- 2. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 6. This compound | 10298-80-3 [chemicalbook.com]

- 7. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

An In-depth Technical Guide to 4-Chloro-3-nitroanisole (CAS: 10298-80-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitroanisole (CAS No. 10298-80-3), a pivotal chemical intermediate. It details the compound's physicochemical properties, primary applications, synthesis protocols, and essential safety and handling information, tailored for professionals in chemical research and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted aromatic compound characterized by a chloro and a nitro group attached to an anisole (B1667542) framework.[1] Its unique structure makes it a valuable precursor in various organic syntheses.[1] The compound typically appears as a pale yellow to beige or ochre crystalline powder.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 10298-80-3 | [1][2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][5] |

| Molecular Weight | 187.58 g/mol | [1][2][3][5][6] |

| Appearance | Pale yellow to yellow/beige powder | [1][2][3][4] |

| Melting Point | 41 - 46 °C | [1][2][4][7][8] |

| Boiling Point | 293 °C (at 760 mmHg) | [2] |

| 210 °C (at 15 Torr) | [9] | |

| Density | 1.366 - 1.4 g/cm³ | [2][9] |

| Flash Point | 110 °C (230 °F) - closed cup | [6][9] |

| Purity | ≥98-99% (GC, HPLC) | [1][3][6][10] |

| IUPAC Name | 1-chloro-4-methoxy-2-nitrobenzene | [5] |

| Synonyms | 2-Chloro-5-methoxynitrobenzene, 1-Chloro-4-methoxy-2-nitrobenzene |[1][2][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Various spectroscopic data are publicly available.

Table 2: Available Spectroscopic Data

| Technique | Availability | References |

|---|---|---|

| ¹H NMR | Spectrum available | [11] |

| ¹³C NMR | Spectrum available | [11] |

| Mass Spectrometry (MS) | Spectrum available (GC-MS) | [12] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, Vapor Phase IR spectra available |[5] |

Applications in Research and Development

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of high-value organic molecules.[1]

-

Pharmaceutical Synthesis : Its most significant application is in the production of active pharmaceutical ingredients (APIs). It is a key intermediate for:

-

Iguratimod : An anti-inflammatory drug used in the treatment of rheumatoid arthritis.[3][4]

-

Netarsudil : A Rho kinase inhibitor used to reduce intraocular pressure in patients with glaucoma.[3][13]

-

Elacestrant : A selective estrogen receptor degrader (SERD) for treating breast cancer.[13]

-

Chromone Derivatives : It is used to synthesize derivatives of 7-methanesulfonylamino-6-phenoxychromone, which have been studied for their anti-inflammatory properties.[2][4][6]

-

-

Agrochemicals : The compound serves as a precursor in the formulation of various agrochemicals, including herbicides and pesticides.[1][2]

-

Dye Industry : It is used in the manufacturing of disperse azo dyes for the textile industry.[2][4]

-

Material Science and Analytics : It finds use in the development of specialty polymers and can act as a reference standard in analytical chemistry.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The most common methods involve the nitration of 4-chloroanisole (B146269) or a Sandmeyer-type reaction starting from 4-amino-3-nitroanisole.

This protocol is adapted from a documented laboratory procedure involving the diazotization of an amine followed by substitution.[4]

Methodology:

-

Diazotization : Dissolve 0.25 mol of 4-amino-3-nitroanisole in a solution of concentrated phosphoric acid (80%) and 100 mL of water.

-

Cool the solution to 9 °C while maintaining a stirring speed of 230 rpm.

-

Slowly add a solution of 0.25 mol of potassium nitrite (B80452) dissolved in 100 mL of water to form the diazonium salt.

-

Substitution : In a separate vessel, prepare a solution of 0.30 mol of stannous bromide dissolved in 130 mL of concentrated potassium chloride solution.

-

Rapidly add the previously prepared diazonium salt solution to the stannous bromide solution at 19 °C. Allow the mixture to stand for 5 hours.

-

Work-up and Purification : Gradually heat the reaction mixture to 70 °C until gas evolution ceases.

-

Collect the product via steam distillation. Extract the distillate with acetone (B3395972).

-

Combine the organic extracts and wash sequentially with sodium bicarbonate solution and potassium chloride solution.

-

Dehydrate the organic phase using activated alumina (B75360) and recover the acetone solvent.

-

The resulting yellow solid is this compound, obtained in approximately 93% yield.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-3-Nitro Anisole Manufacturer, Exporter, India [vandvpharma.com]

- 4. This compound | 10298-80-3 [chemicalbook.com]

- 5. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-クロロ-3-ニトロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 10298-80-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 11. This compound(10298-80-3) 1H NMR [m.chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. 4-Chloro-3-nitro anisole - Punagri [punagri.com]

physical and chemical characteristics of 4-Chloro-3-nitroanisole

An In-depth Technical Guide to 4-Chloro-3-nitroanisole

This guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound, with the CAS number 10298-80-3, is an aromatic organic compound.[1][2] Its structure consists of an anisole (B1667542) framework substituted with a chloro group and a nitro group.[2]

-

IUPAC Name: 1-chloro-4-methoxy-2-nitrobenzene[1]

-

Synonyms: 1-Chloro-4-methoxy-2-nitrobenzene, 2-Chloro-5-methoxynitrobenzene, 4-Chloro-3-nitrophenyl methyl ether[1][3]

-

Molecular Formula: C₇H₆ClNO₃[1]

-

Molecular Weight: 187.58 g/mol [1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a pale yellow to beige or ochre crystalline powder.[2][4][5]

| Property | Value | Source(s) |

| Melting Point | 41-43 °C | [4] |

| 41-46 °C | [2] | |

| 71-74 °C | [5] | |

| Boiling Point | 293 °C | [4][6] |

| 293.3 ± 20.0 °C at 760 mmHg | [7] | |

| Density | 1.366 g/cm³ | [4][6] |

| 1.4 ± 0.1 g/cm³ | [7] | |

| 1.42 g/cm³ at 20°C | [5] | |

| Flash Point | >230 °F (>110 °C) - closed cup | [4] |

| 131.2 ± 21.8 °C | [7] | |

| Solubility | Soluble in Methanol | [6][8] |

| Soluble in ethanol, DMF; insoluble in water | [5] | |

| Appearance | Beige to ochre powder | [4] |

| Pale yellow to yellow powder | [2] | |

| White to Amber powder to crystal | [9] | |

| Vapor Pressure | 0.00304 mmHg at 25°C | [8] |

| Refractive Index | 1.6000 (estimate) | [4][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectral Data Type | Instrument/Technique | Source of Sample |

| ¹H NMR | Varian A-60 | Aldrich Chemical Company, Inc. |

| ¹³C NMR | Not specified | Aldrich Chemical Company, Inc. |

| GC-MS | W5-1988-14942-0 | Not specified |

| FTIR | Bruker IFS 85 (KBr-Pellet) | Fluka Feinchemikalien GmbH Neu-Ulm |

| ATR-IR | Not specified | Aldrich |

| Vapor Phase IR | DIGILAB FTS-14 | Not specified |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals, agrochemicals, and dyes.[2][10] Its reactivity patterns are favorable for efficient chemical transformations.[2]

Key applications include:

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2][11] Specifically, it is a starting material for the COX-II inhibitor Iguratimod (T-614).[11] It is also used to synthesize derivatives of 7-methanesulfonylamino-6-phenoxychromone.[4]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[2]

-

Material Science: It is explored in the development of specialty polymers and coatings.[2]

Caption: Applications of this compound.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. A common industrial process starts from p-Anisidine.[11] Another approach involves the nitration of 4-chloroanisole.[10]

Method 1: Synthesis from 4-amino-3-nitroanisole [4] This procedure involves a diazotization reaction followed by a Sandmeyer-type reaction.

-

Diazotization: 0.25 mol of 4-amino-3-nitroanisole is added to a solution of concentrated phosphoric acid and water. The mixture is cooled to 9°C with stirring. A solution of 0.25 mol potassium nitrite (B80452) in water is added slowly.

-

Reduction: 200 mL of a 55% mass fraction potassium bisulfite solution is added, maintaining the temperature at 8°C for 50 minutes.

-

Sandmeyer Reaction: A solution of 0.30 mol of stannous bromide in concentrated potassium chloride solution is prepared. The diazonium salt solution is rapidly added to the stannous bromide solution at 19°C.

-

Work-up: The mixture is allowed to stand for 5 hours. The temperature is then raised to 70°C. The product is collected by steam distillation and extracted with acetone (B3395972). The combined extracts are washed with sodium bicarbonate and potassium chloride solutions and dried. After acetone recovery, a yellow solid of this compound is obtained with a reported yield of 93%.[4]

Caption: Synthesis workflow from 4-amino-3-nitroanisole.

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[3][12] It may also cause respiratory irritation.[1][3]

GHS Hazard Classification: [1][3]

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long lasting effects |

Precautionary Statements & Personal Protective Equipment (PPE):

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3][12][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[13]

-

PPE: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved dust mask (type N95) is recommended.[13] Facilities should be equipped with an eyewash station and a safety shower.[13]

References

- 1. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | 10298-80-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 10298-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 10298-80-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-Chloro-3-nitroanisole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for the chemical compound 4-Chloro-3-nitroanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

Chemical Identity and Properties

This compound, also known as 1-Chloro-4-methoxy-2-nitrobenzene, is an organic compound utilized in the synthesis of more complex molecules, including derivatives of 7-methanesulfonylamino-6-phenoxychromone.[2][3] It appears as a beige to ochre or pale yellow powder.[1][3][4]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H6ClNO3 | [1][2][4][5][6] |

| Molecular Weight | 187.58 g/mol | [1][2][4][5][6][7] |

| Exact Mass | 187.003616 Da | [2] |

| Density | 1.4 g/cm³ | [2] |

| Melting Point | 41-43 °C | [1][2] |

| Boiling Point | 293.3 °C at 760 mmHg | [2] |

| Flash Point | 131.2 °C | [2] |

| CAS Number | 10298-80-3 | [1][4][7] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name and the molecular formula, which defines its molecular weight.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 3. This compound | 10298-80-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. This compound 98 10298-80-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Solubility and Stability of 4-Chloro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known solubility and stability characteristics of 4-Chloro-3-nitroanisole (CAS No. 10298-80-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative data for solubility and stability are not extensively available in published literature, this document compiles the existing information and presents detailed experimental protocols for researchers to determine these crucial parameters. The guide is intended to be a valuable resource for scientists and professionals involved in the development and handling of this compound.

Introduction

This compound, with the chemical formula C₇H₆ClNO₃, is a substituted aromatic compound.[3] It presents as a pale yellow to beige or ochre powder.[1][2][4] Its molecular structure, featuring a chloro, a nitro, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis.[2][5] Notably, it serves as a starting material for the synthesis of 7-methanesulfonylamino-6-phenoxychromone derivatives.[4][5] Given its role in the manufacturing of active pharmaceutical ingredients and other regulated chemicals, a thorough understanding of its solubility and stability is paramount for process development, formulation, storage, and safety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₃ | [2][3] |

| Molecular Weight | 187.58 g/mol | [1][2][6] |

| CAS Number | 10298-80-3 | [2][3] |

| Appearance | Pale yellow to beige/ochre powder/crystal | [1][2][4] |

| Melting Point | 41-46 °C | [2] |

| Boiling Point | 293 °C | [1] |

| Density | ~1.4 g/cm³ | [6] |

| LogP (calculated) | 2.65 | [6] |

Solubility Profile

Qualitative Solubility

This compound is reported to be soluble in methanol (B129727) and other common organic solvents.[5][7] Based on the "like dissolves like" principle and the calculated LogP value, it is expected to be soluble in moderately polar to nonpolar organic solvents. A related compound, 4-chloro-3-nitrobenzoic acid, is sparingly soluble in water but soluble in ethanol (B145695) and acetone, suggesting a similar trend for this compound.[8]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Data not available |

| Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Ethyl Acetate | 25 | Data not available |

| Toluene | 25 | Data not available |

| Dichloromethane | 25 | Data not available |

Stability Profile

This compound is generally considered stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[2] However, its stability under specific stress conditions such as hydrolysis, photolysis, and thermal stress is not well-documented in the public domain. The presence of nitro and chloro groups suggests potential for degradation under certain conditions. For instance, nitroaromatic compounds can be susceptible to reduction, while the chloro group could undergo nucleophilic substitution, and the methoxy group could be cleaved under strong acidic conditions.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A summary of expected stability based on chemical structure is provided below, with a detailed experimental protocol for conducting these studies outlined in section 5.2.

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic Hydrolysis | Potentially unstable | Cleavage of the ether linkage to form 4-chloro-3-nitrophenol. |

| Basic Hydrolysis | Potentially unstable | Hydrolysis of the chloro group or ether linkage. |

| Oxidative Stress | Potentially unstable | Oxidation of the aromatic ring or methoxy group. |

| Photolytic Stress | Potentially unstable | Photoreduction of the nitro group or cleavage of the C-Cl bond. |

| Thermal Stress | Likely stable at moderate temperatures | Decomposition at elevated temperatures. |

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a standard method for determining the solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in selected solvents at a specified temperature.

Materials:

-

This compound (purity ≥ 99%)

-

Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.

-

Accurately weigh the filtered solution.

-

-

Analysis:

-

Evaporate the solvent from the weighed aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The weight of the remaining solid is the amount of this compound that was dissolved in the weighed aliquot of the solution.

-

Alternatively, a validated HPLC method can be used to determine the concentration of this compound in the filtered supernatant after appropriate dilution.

-

-

Calculation:

-

Calculate the solubility in g/100 mL using the following formula: Solubility = (mass of dissolved solid / volume of solvent) x 100

-

Workflow for Solubility Determination:

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 10298-80-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 7. This compound | 10298-80-3 [amp.chemicalbook.com]

- 8. Page loading... [guidechem.com]

4-Chloro-3-nitroanisole: A Toxicological Data Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the currently available toxicological data for 4-Chloro-3-nitroanisole (CAS No. 10298-80-3). It is intended for informational purposes for a scientific audience. A significant lack of publicly available quantitative toxicological data for this specific compound necessitates a cautious interpretation of its potential hazards, which are partly inferred from structurally related compounds. All available data is presented, and significant data gaps are clearly identified.

Chemical and Physical Properties

This compound is a substituted aromatic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10298-80-3 | [1][2] |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Beige to ochre or pale yellow to yellow powder/crystal | [1][3] |

| Melting Point | 41-43 °C | [1][4] |

| Boiling Point | 293 °C | [1] |

| Density | 1.366 g/cm³ | [1] |

| Synonyms | 1-Chloro-4-methoxy-2-nitrobenzene, 2-Chloro-5-methoxynitrobenzene | [1][5][6] |

Toxicological Data Summary

The available quantitative toxicological data for this compound is sparse. The following tables summarize the existing information and highlight the significant data gaps.

Acute Toxicity

The primary data available is a single intravenous lethal dose study in mice. Data for oral, dermal, and inhalation routes, which are more relevant for occupational and environmental exposure, are not available.[7]

| Route | Species | Parameter | Value | Reference(s) |

| Intravenous | Mouse | LD₅₀ | 180 mg/kg | [4] |

| Oral | - | LD₅₀ | No Data Available | [7] |

| Dermal | - | LD₅₀ | No Data Available | [7] |

| Inhalation | - | LC₅₀ | No Data Available | [7] |

Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified as an irritant.

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [8][9] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [8][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [8][9] |

Repeated-Dose, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available for this compound for the following toxicological endpoints.

| Toxicological Endpoint | Result |

| Repeated-Dose Toxicity | No Data Available |

| Genotoxicity (Mutagenicity) | No Data Available |

| Carcinogenicity | No Data Available |

| Reproductive and Developmental Toxicity | No Data Available |

Inferences from Structurally Related Compounds

Due to the lack of direct data, the toxicological profile of structurally similar compounds can provide insights into the potential hazards of this compound.

-

Nitroanisoles: o-Nitroanisole is classified as a carcinogen (Category 1B) and is genotoxic, inducing mutations in bacterial and mammalian cell systems.[10][11] It is metabolized to DNA-reactive products.[11] p-Nitroanisole is also considered a hazardous substance, with limited evidence of a carcinogenic effect and may cause methemoglobinemia.[12]

-

Chloronitrobenzenes: 1-Chloro-4-nitrobenzene has been shown to cause vascular tumors in mice and exhibits genotoxicity in mammalian cells.[13] Its carcinogenicity may be mediated by its metabolite, 4-chloroaniline.[13] Studies on 2-chloronitrobenzene and 4-chloronitrobenzene in rats and mice indicated that the spleen and liver are target organs, causing methemoglobinemia and histopathological changes.[14]

Given these findings, it is plausible that this compound may also pose risks for genotoxicity, carcinogenicity, and target organ toxicity, particularly affecting the hematopoietic system and liver. However, this remains speculative without direct experimental evidence.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of toxicological endpoints. Below are detailed methodologies for key in vitro and in vivo assays relevant to the toxicological evaluation of a substance like this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is used to evaluate the potential of a substance to induce gene mutations.

-

Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a histidine-independent state will form colonies. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

-

Methodology:

-

Strain Selection: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strains (e.g., WP2 uvrA) are selected to detect different types of mutations.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment uses at least five different analyzable concentrations.

-

Exposure: The bacterial strains are exposed to the test substance, positive controls, and negative (solvent) controls in the presence and absence of the S9 mix.

-

Incubation: The bacteria are plated on minimal glucose agar (B569324) plates and incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies per plate is counted. A positive result is a concentration-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.

-

Ames Test Experimental Workflow

In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.

-

Principle: Mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis, are scored in interphase cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are used.

-

Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.

-

Treatment: Cells are treated with at least three concentrations of the test substance, along with negative and positive controls, both with and without S9 metabolic activation.

-

Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated cells is calculated. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.

-

In Vitro Micronucleus Assay Workflow

In Vivo Rodent Micronucleus Assay

This assay assesses genotoxicity in a whole animal system, accounting for metabolic and pharmacokinetic effects.

-

Principle: Rodents (usually mice or rats) are exposed to the test substance. The induction of micronuclei in immature (polychromatic) erythrocytes in the bone marrow or peripheral blood is evaluated.

-

Methodology:

-

Animal Selection: Healthy, young adult rodents of a standard laboratory strain are used. Both sexes are typically included unless there is a reason to test only one.

-

Dose Administration: The test substance is administered, usually via the intended route of human exposure, at three dose levels. A preliminary toxicity study is often conducted to determine the maximum tolerated dose (MTD).

-

Treatment Schedule: Animals are typically dosed once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

-

Slide Preparation: Bone marrow smears or blood smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.

-

In Vivo Rodent Micronucleus Assay Workflow

Conclusion and Recommendations

The toxicological profile of this compound is largely uncharacterized. While it is classified as a skin, eye, and respiratory irritant, there is a critical lack of data regarding its acute toxicity via relevant exposure routes, as well as its potential for repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.

Based on the toxicological profiles of structurally similar compounds, there is a reasonable concern that this compound may be genotoxic and potentially carcinogenic. However, without direct experimental data, this remains an untested hypothesis.

For researchers, scientists, and drug development professionals handling this compound, adherence to strict safety protocols, including the use of appropriate personal protective equipment to prevent skin, eye, and respiratory exposure, is imperative.[1] Given the significant data gaps, it is recommended that a battery of in vitro and in vivo toxicological studies be conducted to adequately characterize the hazard profile of this compound before any large-scale use or in applications where human exposure is possible. Priority should be given to an Ames test for mutagenicity, an in vitro micronucleus assay for clastogenicity, and acute oral toxicity studies.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 5. This compound | 10298-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file1.lookchem.com [file1.lookchem.com]

- 10. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for 4-Chloro-3-nitroanisole, a key intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows using logical diagrams.

Introduction

This compound, with the chemical formula C₇H₆ClNO₃, is a valuable building block in organic synthesis.[1][2] Its applications include the synthesis of various pharmaceuticals, agrochemicals, and disperse azo dyes.[1] This guide explores the most prevalent and practical methods for its preparation, providing detailed procedural information and comparative data to assist researchers in selecting the optimal synthetic strategy for their needs.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 10298-80-3 |

| Appearance | Beige to ochre powder |

| Melting Point | 41-43 °C |

| Boiling Point | 293 °C |

| Density | 1.366 g/cm³ |

Spectroscopic data is crucial for the characterization and confirmation of the synthesized product. Key spectral features are summarized below.

| Spectroscopy | Data |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| IR Spectroscopy | Data available for KBr-Pellet and Vapor Phase techniques. |

| Mass Spectrometry | GC-MS data available. |

Synthetic Routes and Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported in the literature. The most prominent methods are detailed below.

Route 1: Direct Nitration of 4-Chloroanisole (B146269)

The most direct approach to this compound is the electrophilic aromatic substitution of 4-chloroanisole. This method typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The methoxy (B1213986) group is an activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para directing group. The nitration occurs primarily at the position ortho to the methoxy group and meta to the chloro group.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroanisole.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of 4-chloroanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Isolate the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Quantitative Data for Route 1:

| Parameter | Value |

| Reactants | 4-Chloroanisole, Nitric Acid, Sulfuric Acid |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | Moderate to high (specific yield data not consistently reported) |

Route 2: Multi-step Synthesis from p-Anisidine

An alternative, multi-step synthesis starts from p-Anisidine. This route involves four key transformations: protection of the amino group by acetylation, nitration of the protected intermediate, deprotection of the amino group, and finally, a Sandmeyer-type reaction to replace the amino group with a chloro group.[3]

Experimental Protocol:

-

Step 1: Acetylation of p-Anisidine

-

Dissolve p-Anisidine in a suitable polar solvent (e.g., water, methanol, or ethanol).

-

React with acetic anhydride (B1165640) at 0-45 °C for 1 hour.

-

Cool the reaction mixture to room temperature to allow the product, N-(4-methoxyphenyl)acetamide, to crystallize.

-

Filter the solid and recrystallize from water.

-

-

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

-

Reflux the N-(4-methoxyphenyl)acetamide with a sodium nitrate (B79036) aqueous solution and nitrosonitric acid in a polar solvent for 1-6 hours.

-

Filter the reaction mixture and wash the filter cake with water until neutral.

-

Adjust the pH of the filtrate to 5 with a base to precipitate more solid.

-

Combine the solids to obtain 4-Methoxy-2-nitroacetanilide.

-

-

Step 3: Deacetylation to 4-Methoxy-2-nitroaniline

-

React 4-Methoxy-2-nitroacetanilide with sulfuric acid and thionamic acid in a polar solvent at 45-185 °C for 1-8 hours to yield 4-Methoxy-2-nitroaniline.

-

-

Step 4: Sandmeyer Reaction to this compound

-

Dissolve 4-Methoxy-2-nitroaniline in an acidic solution (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) to form the diazonium salt.

-

In a separate flask, prepare a solution of cuprous chloride in acid.

-

Add the diazonium salt solution to the cuprous chloride solution at 0-10 °C.

-

Allow the reaction to proceed, then warm to facilitate the release of nitrogen gas.

-

Extract the product with an organic solvent (e.g., chloroform), and purify by distillation under reduced pressure followed by recrystallization.

-

Quantitative Data for Route 2:

| Parameter | Value |

| Starting Material | p-Anisidine |

| Key Reagents | Acetic anhydride, Sodium nitrate, Sulfuric acid, Sodium nitrite, Cuprous chloride |

| Overall Yield | 68.4%[3] |

| Melting Point of Product | 42.5-43.5 °C[3] |

Route 3: Synthesis from 4-Amino-3-nitroanisole

This route is essentially the final step of the multi-step synthesis from p-Anisidine and is a high-yielding method if the starting material, 4-amino-3-nitroanisole, is readily available.

References

An In-depth Technical Guide to 4-Chloro-3-nitroanisole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-nitroanisole, a key chemical intermediate in the pharmaceutical and chemical industries. The document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis protocols. A significant focus is placed on its critical role as a building block in the synthesis of the anti-inflammatory drug Iguratimod. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental procedures and data presented in a clear and accessible format.

Introduction

This compound, with the IUPAC name 1-Chloro-4-methoxy-2-nitrobenzene, is an aromatic organic compound that has garnered significant interest due to its versatile applications as a chemical intermediate.[1] Its structure, featuring a chlorinated and nitrated anisole (B1667542) ring, provides reactive sites that are instrumental in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1] This guide will explore the known history, synthesis, and chemical properties of this compound, with a special emphasis on its industrial relevance.

Discovery and History

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | [1][3] |

| Molecular Weight | 187.58 g/mol | [3] |

| CAS Number | 10298-80-3 | [3] |

| Appearance | Pale yellow to beige crystalline powder | [1][4][5] |

| Melting Point | 41-46 °C | [1][5][6] |

| Boiling Point | 293.3 ± 20.0 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 131.2 ± 21.8 °C | [6] |

| Solubility | Soluble in ethanol (B145695) and DMF; insoluble in water. | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of this compound.

| Spectroscopy | Data Highlights | Source |

| ¹H NMR | Spectra available. | [3][7] |

| ¹³C NMR | Spectra available. | [8][9] |

| IR | Spectra available (FTIR, ATR-IR, Vapor Phase IR). | [3][10][11] |

| Mass Spectrometry | GC-MS data available. | [3][12] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common industrial methods starting from either p-anisidine (B42471) or p-chlorophenol.

Synthesis from p-Anisidine

This multi-step synthesis involves the protection of the amino group, followed by nitration, deprotection, and a Sandmeyer reaction.

Step 1: Acetylation of p-Anisidine

-

In a suitable reaction vessel, suspend p-anisidine in water.

-

Add acetic anhydride (B1165640) to the suspension with stirring.

-

Cool the reaction mixture to room temperature to allow for the precipitation of N-(4-methoxyphenyl)acetamide.

-

Filter the solid, wash with water, and recrystallize from water to obtain the purified product.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

-

Dissolve the N-(4-methoxyphenyl)acetamide in a polar solvent.

-

Add a solution of sodium nitrate (B79036) followed by nitrosonitric acid.

-

The reaction is typically carried out at reflux for 1-6 hours.

-

After completion, the mixture is filtered, and the filtrate is neutralized to precipitate 4-methoxy-2-nitroaniline.

Step 3: Diazotization of 4-methoxy-2-nitroaniline

-

Dissolve 4-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

Step 4: Sandmeyer Reaction

-

In a separate vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid and water.

-

To this solution, add the previously prepared diazonium salt solution at a controlled temperature (around 10 °C).

-

After the addition is complete, warm the mixture to approximately 45 °C to ensure the complete evolution of nitrogen gas.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).

-

The organic layer is then distilled under reduced pressure, and the collected fraction is recrystallized from ethanol to yield this compound.

Synthesis from p-Chlorophenol

This alternative route involves the protection of the hydroxyl group, followed by nitration and methylation.

Step 1: Protection of p-Chlorophenol

-

In a three-necked flask, combine p-chlorophenol, 2-bromopyridine, and potassium phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO).

-

Heat the mixture with stirring (e.g., at 100 °C for 16 hours).

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent like dichloromethane.

Step 2: Nitration

-

The protected p-chlorophenol is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0 °C).

Step 3: Methylation

-

The resulting nitrated intermediate is then methylated to yield this compound. This step typically involves a methylating agent in the presence of a base.

Application in Drug Synthesis: The Case of Iguratimod

This compound is a pivotal starting material for the synthesis of Iguratimod, a medication used in the treatment of rheumatoid arthritis.[13] The synthesis of Iguratimod from this compound involves a series of transformations to construct the final chromone (B188151) structure.

The synthesis begins with a nucleophilic aromatic substitution reaction of this compound with phenol to form 4-phenoxy-3-nitroanisole.[2] This is followed by the reduction of the nitro group to an amine, which is then sulfonylated. Subsequent steps involve the construction of the chromone ring system to yield Iguratimod.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily driven by its role in the synthesis of the pharmaceutical agent Iguratimod. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies. The presented experimental protocols and reaction pathways offer a valuable resource for chemists and researchers in the field of organic synthesis and drug development. As research into new pharmaceuticals continues, the demand for versatile intermediates like this compound is likely to persist, highlighting the importance of understanding its chemistry and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 10298-80-3 [chemicalbook.com]

- 6. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]

- 7. This compound(10298-80-3) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. rsc.org [rsc.org]

Spectroscopic Profile of 4-Chloro-3-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-3-nitroanisole, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₆ClNO₃, and its molecular weight is 187.58 g/mol .[1][2][3] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | Data not available in search results | Aromatic Protons |

| Data not available in search results | Singlet | Methoxy Protons (-OCH₃) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | C-Cl |

| Data not available in search results | C-NO₂ |

| Data not available in search results | C-OCH₃ |

| Data not available in search results | Aromatic CH |

| Data not available in search results | Aromatic CH |

| Data not available in search results | Aromatic CH |

| Data not available in search results | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | C-H stretch (aromatic) |

| Data not available in search results | C-H stretch (methyl) |

| Data not available in search results | N-O stretch (asymmetric) |

| Data not available in search results | N-O stretch (symmetric) |

| Data not available in search results | C=C stretch (aromatic) |

| Data not available in search results | C-O stretch (ether) |

| Data not available in search results | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Data not available in search results | Data not available in search results | Molecular Ion [M]⁺ |

| Data not available in search results | Data not available in search results | Fragment Ions |

Experimental Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted in the following diagram.

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any solid particles.

-

Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A standard pulse sequence is used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]

-

-

Instrument Parameters: The FTIR spectrometer is set to scan the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded first to subtract any atmospheric and instrumental interferences.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the spectrometer, and the IR spectrum is recorded.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

References

- 1. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

Methodological & Application

Synthesis of 4-Chloro-3-nitroanisole from 4-chloroanisole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-chloro-3-nitroanisole, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocol details the electrophilic aromatic substitution reaction involving the nitration of 4-chloroanisole (B146269).

Data Presentation

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.

| Property | 4-chloroanisole (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₇ClO | C₇H₆ClNO₃ |

| Molecular Weight | 142.58 g/mol [1] | 187.58 g/mol [2] |

| Appearance | Colorless liquid | Beige to ochre powder[3] |

| Melting Point | Not applicable | 41-43 °C[3] |

| Boiling Point | 196-197 °C | 293 °C[3] |

| Density | 1.155 g/cm³ | 1.366 g/cm³[3] |

| CAS Number | 623-12-1[1] | 10298-80-3[2] |

Table 1: Physicochemical Properties of Reactant and Product

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-chloroanisole | 7.23 (d, 2H), 6.83 (d, 2H), 3.78 (s, 3H) | 158.2, 129.5, 125.0, 114.8, 55.4 |

| This compound | 7.65 (d, 1H), 7.45 (dd, 1H), 7.05 (d, 1H), 3.95 (s, 3H) | 155.8, 148.5, 130.2, 125.1, 119.5, 112.3, 56.7 |

Table 2: NMR Spectroscopic Data

Reaction Mechanism and Experimental Workflow

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, followed by the attack of the electron-rich aromatic ring of 4-chloroanisole on the nitronium ion.

The following diagram outlines the general workflow for the synthesis, from the preparation of the nitrating mixture to the final purification of the product.

Experimental Protocol

Materials and Reagents:

-

4-chloroanisole

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Glacial acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethanol

-

Deionized water

-

Crushed ice

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated nitric acid. Cool the flask in an ice bath. Slowly and with constant stirring, add an equal volume of concentrated sulfuric acid. The addition is exothermic and should be done cautiously to maintain the temperature of the mixture below 10 °C.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-chloroanisole in a suitable amount of glacial acetic acid. Cool this solution to 0-5 °C using an ice bath.

-

Nitration: While vigorously stirring the cooled 4-chloroanisole solution, slowly add the pre-cooled nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with stirring. A yellow solid should precipitate.

-

Once all the ice has melted, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts in a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization from ethanol to yield a pale yellow crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

References

Application Notes and Protocols for the Nitration of 4-Chloroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 4-chloroanisole (B146269), a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The primary product of this electrophilic aromatic substitution reaction is 4-chloro-2-nitroanisole (B146433), with the potential for the formation of di-nitro byproducts under certain conditions.[1]

Reaction Principle

The nitration of 4-chloroanisole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[2] The electron-rich anisole (B1667542) ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.

The methoxy (B1213986) group (-OCH₃) is a strongly activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group. The directing effects of the methoxy group are dominant, leading to the preferential formation of the nitro group at the ortho position (C2) relative to the methoxy group, as the para position is blocked by the chlorine atom.

Quantitative Data

The regioselectivity and yield of the nitration of 4-chloroanisole are influenced by reaction conditions such as the nitrating agent, temperature, and reaction time. The following table summarizes typical outcomes of the reaction.

| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Major Product | Yield (%) | Reference |

| HNO₃ / H₂SO₄ | Acetic Acid | - | - | 4-chloro-2-nitroanisole | - | [3] |

| N₂O₅ | Perfluorinated solvent (PP6) | Ambient | 2 minutes | 4-chloro-2-nitroanisole | - | |

| N₂O₅ | Perfluorinated solvent (PP6) | Ambient | 3 hours | 4-chloro-2,6-dinitroanisole (54%) and 4-chloro-2-nitroanisole (46%) | 48% (isolated) |

Experimental Protocol

This protocol details the nitration of 4-chloroanisole using a standard mixture of concentrated nitric acid and sulfuric acid.

Materials:

-

4-chloroanisole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

Safety Precautions:

-